3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
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Description
This compound, also known by its CAS No. 1251595-38-6, has a molecular formula of C22H21F3N2O4S2 . It has an average mass of 498.538 Da and a monoisotopic mass of 498.089478 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
Novel Synthesis Approaches
- A study presented a facile four-component Gewald reaction under aqueous conditions, which efficiently produces 2-amino-3-carboxamide derivatives of thiophene, highlighting the synthetic versatility of thiophene derivatives in creating pharmacologically active compounds (Abaee & Cheraghi, 2013).
Chemical Properties and Modifications
- Research on the synthesis of thiophene derivatives with sulfonamide groups demonstrated their potential as inhibitors for various enzymes, suggesting their utility in medicinal chemistry for the development of new therapeutic agents (Supuran et al., 2013).
Applications in Material Science
- A study on novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, showed improved water flux for dye solution treatment, indicating the role of sulfonated thiophene derivatives in enhancing membrane-based filtration technologies (Liu et al., 2012).
Biological Activities
- Thiophene carboxamide derivatives were studied for their antibacterial and antifungal activities, revealing their potential as biologically active compounds in addressing microbial resistance (Vasu et al., 2005).
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-3-31-18-9-7-17(8-10-18)27(2)33(29,30)19-11-12-32-20(19)21(28)26-14-15-5-4-6-16(13-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOJYQXXTXHKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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